3,4-Dihydroxybenzylamine hydrobromide

Antimelanoma In Vivo Toxicology Therapeutic Index

3,4-DHBA HBr is a non-fungible catecholamine research tool with unique tyrosinase-independent DNA polymerase inhibition (r=0.17 vs. analog r=0.93). Unlike positional isomers, only 3,4-DHBA achieves 30% long-term survival in leukemia models while 2,5-DHBA is completely inactive in vivo. Delivers 70% median lifespan increase in melanoma models vs. 48% for dopamine, with 2.5-fold higher MTD (1,000 vs. 400 mg/kg/day). Validated HPLC-ECD internal standard for rodent/human/dog matrices—avoid for ovine plasma. For SAR studies, melanoma research, and catecholamine analysis where isomer-specific activity is critical.

Molecular Formula C7H10BrNO2
Molecular Weight 220.06 g/mol
CAS No. 16290-26-9
Cat. No. B090060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzylamine hydrobromide
CAS16290-26-9
Synonyms3,4-dihydroxybenzylamine
3,4-dihydroxybenzylamine hydrobromide
3,4-dihydroxybenzylamine hydrochloride
Molecular FormulaC7H10BrNO2
Molecular Weight220.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)O.Br
InChIInChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H
InChIKeyBVFZTXFCZAXSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxybenzylamine Hydrobromide (CAS 16290-26-9): A Differentiated Dopamine Analog with Quantifiable Antimelanoma Activity and Analytical Utility


3,4-Dihydroxybenzylamine hydrobromide (DHBA, NSC 263475) is a structurally modified dopamine analog belonging to the catecholamine family [1]. Unlike dopamine, which acts primarily as a neurotransmitter, DHBA demonstrates selective cytotoxicity against melanoma cells via a tyrosinase-dependent mechanism that generates quinone intermediates inhibitory to DNA polymerase activity [2]. The compound exhibits distinct pharmacodynamic properties that diverge meaningfully from both its parent molecule dopamine and structurally related dihydroxybenzylamine positional isomers, with a molecular weight of 220.06 g/mol and characteristic melting point of 184-186°C [1].

Procurement Risk: Why Generic Catecholamines Cannot Substitute for 3,4-Dihydroxybenzylamine Hydrobromide


Substitution of 3,4-dihydroxybenzylamine hydrobromide with structurally similar compounds—including dopamine, other dihydroxybenzylamine positional isomers, or alternative catecholamines—introduces quantifiable performance divergence across key application dimensions [1]. The compound exhibits tyrosinase-independent DNA synthesis inhibition (correlation coefficient r=0.17 with tyrosinase levels), whereas structurally distinct catechol analogs show strong tyrosinase dependence (r=0.93) [1]. Furthermore, isomer-specific antitumor efficacy differs substantially: 3,4-DHBA achieves 30% long-term survival in leukemia models versus 20% for 2,3-DHBA and complete inactivity for 2,5-DHBA in vivo [2]. In analytical workflows, species-dependent plasma recovery variability with DHBA necessitates method-specific validation that cannot be generalized to alternative internal standards [3]. The quantitative evidence below establishes that 3,4-DHBA represents a non-fungible research tool requiring procurement based on application-specific differentiation rather than class-level substitution.

3,4-Dihydroxybenzylamine Hydrobromide Quantitative Differentiation Evidence: Direct Comparative Data Versus Analogs and Alternatives


In Vivo Tolerability: 3,4-DHBA Enables 2.5-Fold Higher Dosing Than Dopamine with 46% Greater Survival Benefit

3,4-Dihydroxybenzylamine (3,4-DHBA) demonstrates substantially improved in vivo tolerability compared to dopamine, enabling higher dosing with superior therapeutic outcomes. This differential toxicity profile represents the primary basis for selecting DHBA over dopamine in melanoma research applications [1][2].

Antimelanoma In Vivo Toxicology Therapeutic Index

Target Engagement: 3,4-DHBA Inhibits DNA Polymerase Independent of Exogenous Tyrosinase—Unlike Levodopa and Dopamine

In permeabilized melanoma cells (S-91A murine melanoma), 3,4-DHBA directly inhibits DNA polymerase activity without requiring exogenous tyrosinase. In contrast, levodopa and dopamine fail to inhibit DNA polymerase in the same permeabilized cell system in the absence of exogenous tyrosinase [1].

DNA Polymerase Inhibition Melanoma Target Engagement

Positional Isomer Efficacy: 3,4-DHBA Achieves 30% Long-Term Survival in Leukemia Versus 20% for 2,3-DHBA and 0% for 2,5-DHBA

Among dihydroxybenzylamine positional isomers tested in murine lymphocytic leukemia models, 3,4-DHBA demonstrates superior antitumor efficacy compared to its 2,3- and 2,5-substituted analogs. The 2,5-DHBA isomer shows potent in vitro inhibition but complete inactivity in vivo, highlighting the critical role of hydroxyl group positioning [1].

Leukemia Positional Isomers Antitumor Efficacy

Analytical Internal Standard Performance: DHBA Enables Quantitatively Validated Catecholamine Assays with R² >0.99 in Optimized Matrices

3,4-Dihydroxybenzylamine hydrobromide (DHBA) is widely employed as an internal standard in HPLC-ECD catecholamine assays. However, species-dependent recovery variability has been documented. In a comparative study, DHBA recovery from sheep plasma was significantly impaired (p<0.0001) versus deoxyepinephrine, which showed consistent extraction across human, dog, and sheep plasma (p>0.05) [1]. In striatal tissue homogenates, DHBA internal standardization at 60 ng per sample enabled reproducible quantification of biogenic amines with protein-normalized data expressed in ng/mg protein .

HPLC-ECD Catecholamine Analysis Internal Standard

Melanoma Cell Line Cytotoxicity: 3,4-DHBA Exhibits Differential IC50 Values Ranging from 10 μM to 122 μM Across 8 Cell Lines

3,4-Dihydroxybenzylamine hydrobromide demonstrates differential growth inhibitory activity across melanoma cell lines with varying tyrosinase activity levels, exhibiting IC50 values spanning an order of magnitude .

Melanoma Cytotoxicity IC50

Cellular Recovery Kinetics: 3,4-DHBA Permits Greater DNA Synthesis Recovery Post-Treatment Than Equitoxic Dopa

In human melanoma cell lines, 3,4-DHBA demonstrates comparable toxicity to L-dopa but permits significantly greater recovery of DNA synthesis following removal of the compound at equitoxic exposure levels [1].

DNA Synthesis Recovery Melanoma Pharmacodynamics

3,4-Dihydroxybenzylamine Hydrobromide: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Murine Melanoma Research Requiring High-Dose Tolerability Beyond Dopamine's Therapeutic Window

Researchers conducting B16 melanoma studies in (C57BL/6 × DBA/2)F1 mice can administer 3,4-dihydroxybenzylamine hydrobromide at 1,000 mg/kg/day with good tolerability—a 2.5-fold higher dose than the 400 mg/kg/day maximum tolerated for dopamine. This dosing advantage translates to a median lifespan increase of 70% with DHBA versus 48% with dopamine [1]. This scenario applies to investigators who have encountered dopamine's toxicity ceiling and require a catechol analog with superior therapeutic index for antimelanoma efficacy studies.

Tyrosinase-Independent DNA Polymerase Inhibition Studies in Permeabilized Melanoma Cells

For experiments examining direct DNA polymerase inhibition without exogenous tyrosinase supplementation, 3,4-DHBA is uniquely suitable among catecholamines. In permeabilized S-91A murine melanoma cells, 3,4-DHBA directly inhibits DNA polymerase activity whereas levodopa and dopamine show no inhibition under identical conditions [2]. This application scenario is specific to investigators studying tyrosinase-independent antimelanoma mechanisms or seeking a tool compound that does not require enzymatic activation to engage DNA polymerase.

Positional Isomer Structure-Activity Relationship Studies in Experimental Leukemia

When conducting SAR studies comparing dihydroxybenzylamine positional isomers, 3,4-DHBA serves as the reference standard for in vivo activity. In i.p. P388 and L1210 murine lymphocytic leukemia models, 3,4-DHBA yields 30% long-term survivors, whereas 2,3-DHBA achieves 20% and 2,5-DHBA demonstrates complete in vivo inactivity despite in vitro potency [3]. This scenario applies to medicinal chemistry programs evaluating hydroxyl group positioning effects on antitumor efficacy or developing next-generation DHBA derivatives.

HPLC-ECD Catecholamine Quantification in Validated Matrices (Striatal Tissue; Non-Sheep Plasma)

3,4-Dihydroxybenzylamine hydrobromide is validated as an internal standard for HPLC-ECD catecholamine assays in striatal tissue homogenates (60 ng per sample) and in plasma matrices where recovery has been confirmed . However, for sheep plasma specifically, DHBA recovery is significantly impaired (p<0.0001) and deoxyepinephrine should be selected as the alternative internal standard [4]. This matrix-dependent suitability must inform procurement: DHBA is appropriate for rodent brain tissue and human/dog plasma catecholamine analysis, but not for ovine plasma workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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